![molecular formula C12H8N2O B2733970 2-(3-formyl-1H-pyrrol-1-yl)benzenecarbonitrile CAS No. 156496-63-8](/img/structure/B2733970.png)
2-(3-formyl-1H-pyrrol-1-yl)benzenecarbonitrile
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Description
Synthesis Analysis
The synthesis of pyrrole-based compounds involves various methods. One approach involves the condensation of carboxylic acid moiety with substituted amine, followed by acid-mediated cyclization . Another method involves the Paal–Knorr reaction, which was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Pyrrole-based compounds, including 2-(3-formylpyrrole-1-yl)benzonitrile, serve as valuable building blocks in organic synthesis. Researchers use them to create more complex molecules, such as indolizines and pyrrolo[1,2-a]pyrazines. These heterocyclic structures have shown potent antifungal activity . The compound’s synthetic versatility makes it a promising candidate for drug development.
Antifungal Agents
As mentioned earlier, 2-(3-formylpyrrole-1-yl)benzonitrile and its derivatives exhibit antifungal properties. They have been evaluated against various Candida species, including multidrug-resistant strains. These compounds could potentially serve as alternatives to existing antifungal drugs .
Cancer Research
While not directly studied for cancer treatment, pyrrole derivatives have shown cytotoxic activity against cancer cell lines. The compound’s structural features make it interesting for further investigation in oncology .
Catalysis and Mechanistic Studies
Researchers have explored the copper-catalyzed oxidative cyclization of related pyrrole analogs. Mechanistic studies suggest the involvement of alkyl radical species in cascade reactions. Investigating the reactivity of 2-(3-formylpyrrole-1-yl)benzonitrile in such processes could provide insights into new synthetic methodologies .
properties
IUPAC Name |
2-(3-formylpyrrol-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-7-11-3-1-2-4-12(11)14-6-5-10(8-14)9-15/h1-6,8-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYPZQZULJEHJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-1H-pyrrol-1-yl)benzenecarbonitrile |
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